molecular formula C21H22N6O2S B6421207 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 890890-25-2

4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B6421207
CAS No.: 890890-25-2
M. Wt: 422.5 g/mol
InChI Key: IHEMZICOBRGMJR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its pharmacological versatility. The structure features a 3,4-dimethylphenyl group at the pyrazolo[3,4-d]pyrimidine core, linked via an ethylamino bridge to a benzenesulfonamide moiety.

Properties

IUPAC Name

4-[2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-14-3-6-17(11-15(14)2)27-21-19(12-26-27)20(24-13-25-21)23-10-9-16-4-7-18(8-5-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMZICOBRGMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves a multi-step process:

  • Step 1: : Formation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions.

  • Step 2: : Introduction of the 3,4-dimethylphenyl group via a nucleophilic substitution reaction.

  • Step 3: : Attachment of the aminoethylbenzene moiety using amidation or similar coupling reactions.

  • Step 4: : Final sulfonation to introduce the sulfonamide group.

Industrial Production Methods: The industrial production involves scaling up these reactions in a controlled environment, ensuring proper temperature, pH, and pressure to maximize yield and purity. Catalysts and solvents are chosen to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : Undergoes oxidation primarily at the sulfonamide and aromatic sites.

  • Reduction: : Can be reduced at the aromatic rings to yield hydrogenated derivatives.

  • Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitutions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, organometallics under appropriate conditions.

Major Products:
  • Oxidation: : Oxidized sulfonamide derivatives.

  • Reduction: : Hydrogenated pyrazolopyrimidine compounds.

  • Substitution: : Variously substituted aromatic derivatives.

Scientific Research Applications

4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is extensively studied for:

  • Chemistry: : Used as an intermediate in synthesizing novel derivatives with enhanced properties.

  • Biology: : Investigates its role as an enzyme inhibitor in cellular pathways.

  • Medicine: : Potential therapeutic agent in treating inflammatory diseases and certain cancers.

  • Industry: : Employed in the development of agrochemicals and novel material coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes such as kinases and proteases.

  • Pathways Involved: : Inhibition of specific signaling pathways, leading to reduced inflammation or apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine
    Compounds like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 51d in ) replace the pyrazole ring with a pyridine, altering electronic properties. The pyrido derivatives often exhibit enhanced kinase selectivity due to increased planarity, but reduced solubility compared to pyrazolo analogs .
  • Thieno[3,2-d]pyrimidine Hybrids The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () incorporates a thienopyrimidine system, which introduces sulfur atoms that may improve metabolic stability but reduce CA affinity compared to benzenesulfonamide derivatives .

Substituent Variations

  • Sulfonamide Positioning
    The target compound’s benzenesulfonamide is para-substituted, similar to 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides (). However, the hydroxyl group in the latter enhances antioxidant activity but decreases membrane permeability .
  • Fluorinated Derivatives Fluorine-substituted analogs, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide (), show higher metabolic stability and CA IX/XII selectivity due to fluorine’s electronegativity and lipophilicity .

Pharmacological Implications

  • Anticancer Activity: Pyrazolo-pyrimidines with aryl-ethylamino linkers (e.g., ’s N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) demonstrate cytotoxicity via kinase pathways, suggesting similar mechanisms for the target compound .

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